

Application Notes and Protocols for the Barton-Zard Synthesis of Functionalized Pyrroles

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Compound of Interest

Compound Name: 4-Formyl-1H-pyrrole-2-carboxylic acid

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For Researchers, Scientists, and Drug Development Professionals

Introduction

The Barton-Zard synthesis is a powerful and versatile named reaction in organic chemistry for the synthesis of pyrroles. Developed by Sir Derek Barton and Samir Zard in 1985, this reaction involves the condensation of a nitroalkene with an α -isocyanoacetate under basic conditions to afford a wide variety of substituted pyrroles.^[1] The pyrrole motif is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials, making the Barton-Zard synthesis a valuable tool in drug discovery and development.^{[2][3]}

Applications in Research and Drug Development

The significance of the Barton-Zard synthesis lies in its ability to construct highly functionalized pyrrole rings from readily available starting materials. This method has been successfully applied to the synthesis of complex biologically active molecules, including:

- Porphyrins and Polypyrroles: The synthesis is instrumental in preparing substituted pyrroles that serve as building blocks for porphyrins, the core structures of heme and chlorophyll. This has significant implications in the development of photodynamic therapy agents and functional materials.^{[4][5]}

- Bioactive Natural Products: The Barton-Zard reaction has been a key step in the total synthesis of various natural products exhibiting a range of biological activities.[2] For instance, it has been utilized in the synthesis of porphobilinogen, a key biosynthetic precursor to all tetrapyrroles in living organisms, and (+)-deoxypyrrrolidine, a potential biomarker for osteoporosis.[6]
- Medicinal Chemistry: The ability to introduce diverse substituents onto the pyrrole ring allows for the generation of libraries of novel compounds for screening in drug discovery programs. Pyrrole derivatives are known to possess a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties.[3] The synthesis of complex fused heterocyclic systems, such as chromeno[3,4-c]pyrroles, which have shown potential anticancer and anti-HIV activity, further highlights the utility of this reaction.

Data Presentation

The following tables summarize the quantitative data for the Barton-Zard synthesis of various functionalized pyrroles, demonstrating the scope and efficiency of this reaction.

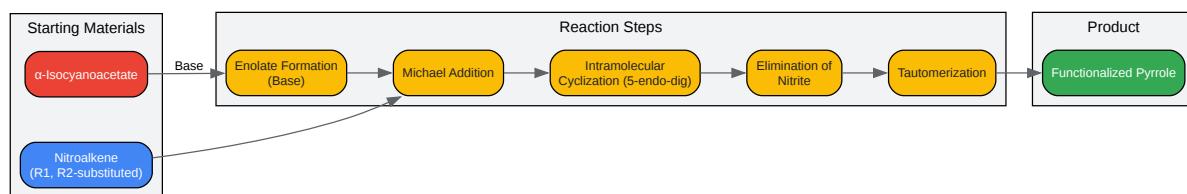
Table 1: Synthesis of 2,4-dihydrochromeno[3,4-c]pyrroles

Entry	R ¹	R ²	R ³	R ⁴	Product	Yield (%)
1	H	H	H	CF ₃	1a	94
2	6-Cl	H	H	CF ₃	1b	85
3	6-Br	H	H	CF ₃	1c	83
4	6,8-Cl ₂	H	H	CF ₃	1d	88
5	H	H	H	Ph	2a	85
6	6-Cl	H	H	Ph	2b	87
7	6-Br	H	H	Ph	2c	86
8	6,8-Cl ₂	H	H	Ph	2d	84
9	H	Me	Me	CF ₃	3a	75
10	H	H	H	CCl ₃	4a	63

Reaction conditions: 3-nitro-2H-chromene (0.5 mmol), ethyl isocyanoacetate (0.6 mmol), K_2CO_3 (1.0 mmol), EtOH (5 mL), reflux, 0.5 h.

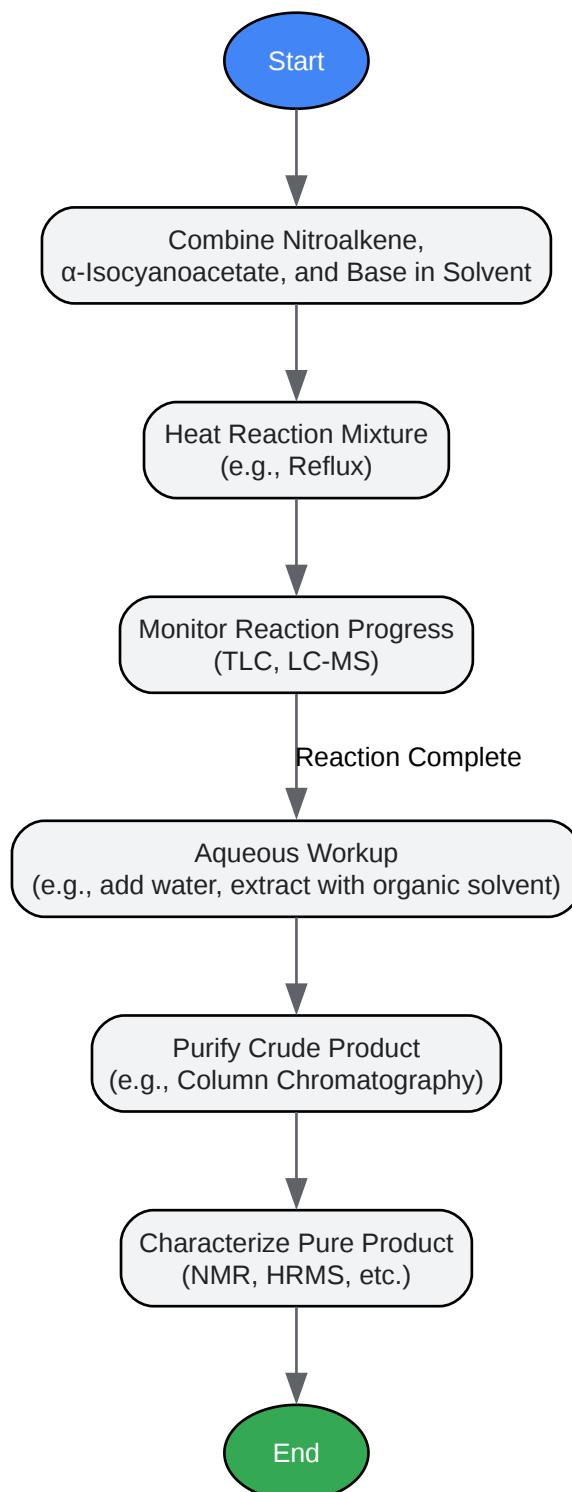
Reaction Mechanism and Experimental Workflow

The Barton-Zard synthesis proceeds through a well-established reaction mechanism. The following diagrams illustrate the mechanism and a general experimental workflow.



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Caption: Reaction mechanism of the Barton-Zard synthesis.



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